molecular formula C13H15FO3 B1326151 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone CAS No. 898786-02-2

3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

Cat. No. B1326151
Key on ui cas rn: 898786-02-2
M. Wt: 238.25 g/mol
InChI Key: MUFKOXUVQXHNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309179B2

Procedure details

To a solution of 4-fluoro-N-methoxy-N-methylbenzamide (0.94 mmol; 173 mg) in anhydrous THF (2 mL), at −78° C. under argon, was added a solution of (1,3-dioxan-2-ylethyl)magnesium bromide, 0.5M in THF (1.04 mmol; 2.1 mL). The reaction was stirred 16 hours at room temperature. The mixture was cooled to −78° C. and (1,3-dioxan-2-ylethyl)magnesium bromide, 0.5M in THF (2.00 mmol; 4 mL) was added again. The reaction was stirred overnight at room temperature. The mixture was treated with saturated NH4Cl and extracted with ethyl acetate. The organic layer was washed with water, dried over Na2SO4, and concentrated in vacuo. The title compound was prepared in quantitative yield, used without further purification.
Quantity
173 mg
Type
reactant
Reaction Step One
Name
(1,3-dioxan-2-ylethyl)magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
(1,3-dioxan-2-ylethyl)magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:5]([C:6](N(OC)C)=[O:7])=[CH:4][CH:3]=1.[O:14]1[CH2:19][CH2:18][CH2:17][O:16][CH:15]1[CH2:20][CH2:21][Mg]Br.[NH4+].[Cl-]>C1COCC1>[O:14]1[CH2:19][CH2:18][CH2:17][O:16][CH:15]1[CH2:20][CH2:21][C:6]([C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:13][CH:12]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
173 mg
Type
reactant
Smiles
FC1=CC=C(C(=O)N(C)OC)C=C1
Name
(1,3-dioxan-2-ylethyl)magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(OCCC1)CC[Mg]Br
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
(1,3-dioxan-2-ylethyl)magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(OCCC1)CC[Mg]Br
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −78° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1C(OCCC1)CCC(=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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